4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide
Description
4-(4-Fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide is a sulfonamide-based compound characterized by a fluorinated benzene ring, a butanamide linker, and a naphthalen-1-yl group. The naphthalene group contributes to aromatic stacking interactions, which are critical in molecular recognition processes.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-16-10-12-17(13-11-16)26(24,25)14-4-9-20(23)22-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13H,4,9,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHHWWMZOVGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide typically involves multiple steps:
Formation of 4-fluorobenzenesulfonyl chloride: This can be achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.
Reaction with naphthalen-1-ylamine: The 4-fluorobenzenesulfonyl chloride is then reacted with naphthalen-1-ylamine to form the intermediate 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)amine.
Formation of butanamide: The intermediate is further reacted with butanoyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and fluorobenzene groups could play a role in binding to the target molecules, while the naphthalene and butanamide groups could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Structural Analog: (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
Key Features :
Comparison :
- Electronic Effects : The 4-fluoro group in the target compound is more electronegative than the 4-methyl group in this analog, which may alter solubility and binding affinity.
- Linker Flexibility : The butanamide chain in the target provides greater conformational flexibility compared to the rigid methylbenzenesulfonamide backbone here.
- Analytical Data : Both compounds were characterized via NMR and MS, but the target’s fluorine atom would produce distinct <sup>19</sup>F NMR signals and influence fragmentation patterns in MS.
Benzamide Derivative: 4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide
Key Features :
Comparison :
- Amide Linker : The benzamide structure lacks the butanamide chain, reducing flexibility and possibly hindering interactions with hydrophobic pockets.
- Halogen Substituents : Bromine (in this analog) vs. fluorine (in the target) differ in steric bulk and electronic effects, impacting reactivity in cross-coupling reactions.
- Synthetic Efficiency : The target’s synthesis may face similar yield challenges, depending on the fluorobenzenesulfonyl group’s compatibility with reaction conditions.
Patent Compound: Crystalline Butanamide Derivative
Key Features :
Comparison :
- Crystallinity : The absence of crystalline data for the target suggests opportunities for further research into polymorph optimization.
Sulfonamide Derivatives with Naphthalene Moieties
Examples :
Comparison :
- Substituent Diversity : Methoxy groups in these analogs vs. fluorine in the target modulate electron-donating/withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
